[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with the molecular formula and a molecular weight of approximately 189.22 g/mol. It is classified as a triazole derivative, specifically a substituted triazole, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is recognized by its IUPAC name, (1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanol, and has a CAS number of 1096130-75-4. Its structure features a triazole ring connected to a methanol group and an o-tolyl substituent, contributing to its unique chemical properties and reactivity.
The synthesis of [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the following methods:
The molecular structure of [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can be described as follows:
OCC1=CN(C2=CC=CC=C2C)N=N1
, which provides insight into its connectivity and stereochemistry.
QTJUUGNDIUSRTF-UHFFFAOYSA-N
, serving as a unique identifier for chemical databases.
[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol participates in several notable chemical reactions:
The mechanism of action for [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol primarily involves its interaction with biological targets:
The physical and chemical properties of [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol include:
[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol finds various applications in scientific research:
This compound exemplifies the versatility of triazole-based structures in both synthetic chemistry and biological applications, making it a subject of interest for ongoing research endeavors.
CAS No.: 2281-22-3
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 358-74-7
CAS No.: 16079-52-0